6-Fluoro-1-methyl-3-[4-(phenylmethyl)-1-piperazinyl]-1H-indazole
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Overview
Description
6-Fluoro-1-methyl-3-[4-(phenylmethyl)-1-piperazinyl]-1H-indazole is a synthetic compound belonging to the indazole class of heterocyclic compounds Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-methyl-3-[4-(phenylmethyl)-1-piperazinyl]-1H-indazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Piperazine Moiety: The piperazine moiety can be attached through nucleophilic substitution reactions, where a piperazine derivative reacts with a suitable leaving group on the indazole core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1-methyl-3-[4-(phenylmethyl)-1-piperazinyl]-1H-indazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
6-Fluoro-1-methyl-3-[4-(phenylmethyl)-1-piperazinyl]-1H-indazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Fluoro-1-methyl-3-[4-(phenylmethyl)-1-piperazinyl]-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-[4-(phenylmethyl)-1-piperazinyl]-1H-indazole: Lacks the fluorine atom, which may affect its biological activity and chemical properties.
6-Chloro-1-methyl-3-[4-(phenylmethyl)-1-piperazinyl]-1H-indazole: Contains a chlorine atom instead of fluorine, which may result in different reactivity and biological effects.
6-Fluoro-1-methyl-3-[4-(phenylmethyl)-1-piperazinyl]-1H-benzimidazole: Similar structure but with a benzimidazole core instead of indazole, leading to different chemical and biological properties.
Uniqueness
6-Fluoro-1-methyl-3-[4-(phenylmethyl)-1-piperazinyl]-1H-indazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, stability, and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets .
Properties
Molecular Formula |
C19H21FN4 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-6-fluoro-1-methylindazole |
InChI |
InChI=1S/C19H21FN4/c1-22-18-13-16(20)7-8-17(18)19(21-22)24-11-9-23(10-12-24)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3 |
InChI Key |
CFFOQZHVAJMEIQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)F)C(=N1)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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